4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether
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Overview
Description
4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether is an organic compound with the molecular formula C8H8N4O This compound is characterized by the presence of a 4-methylphenyl group attached to a 1H-1,2,3,4-tetraazol-5-yl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether typically involves the reaction of 4-methylphenol with 1H-1,2,3,4-tetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ether linkage. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The ether linkage and the aromatic ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methylphenyl 1H-1,2,3,4-tetrazole: Lacks the ether linkage, resulting in different chemical properties.
4-methylphenyl 1H-1,2,3,4-triazole: Contains a triazole ring instead of a tetrazole ring, leading to variations in reactivity and applications.
Uniqueness
4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether is unique due to its specific combination of a 4-methylphenyl group and a 1H-1,2,3,4-tetraazol-5-yl ether moiety. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-(4-methylphenoxy)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-2-4-7(5-3-6)13-8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZNENQZZRVEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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